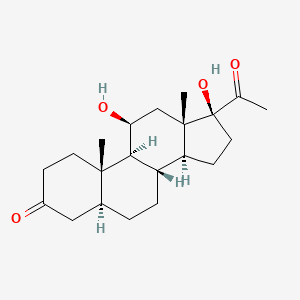
5alpha-Pregnan-11beta,17-diol-3,20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Pregnan-11beta,17-diol-3,20-one is a steroid compound that plays a significant role in various biochemical pathways. It is an endogenous steroid, meaning it is naturally produced within the body. This compound is a metabolite in the androgen backdoor pathway, which is an alternative route for the biosynthesis of dihydrotestosterone (DHT) without the intermediate formation of testosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Pregnan-11beta,17-diol-3,20-one typically involves the reduction of 17alpha-hydroxyprogesterone. This reaction is catalyzed by the enzyme 5alpha-reductase, which reduces the double bond in the steroid nucleus . The reaction conditions often include the use of specific reductive agents and controlled temperature settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, utilizing microbial or enzymatic systems to catalyze the reduction of precursor steroids. These methods are advantageous due to their specificity and efficiency in producing the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5alpha-Pregnan-11beta,17-diol-3,20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: Further reduction can modify the steroid nucleus, affecting its biological activity.
Substitution: Functional groups on the steroid nucleus can be substituted with other groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to maintain the integrity of the steroid nucleus .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction can yield various reduced forms of the steroid .
Scientific Research Applications
5alpha-Pregnan-11beta,17-diol-3,20-one has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry and biosynthesis.
Biology: The compound is studied for its role in the androgen backdoor pathway and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, particularly in conditions related to androgen metabolism.
Mechanism of Action
The mechanism of action of 5alpha-Pregnan-11beta,17-diol-3,20-one involves its role as an intermediate in the androgen backdoor pathway. It is converted from 17alpha-hydroxyprogesterone and eventually leads to the formation of dihydrotestosterone (DHT) without the intermediate formation of testosterone. This pathway is crucial for the regulation of androgen levels in the body .
Comparison with Similar Compounds
Similar Compounds
5alpha-Pregnan-17alpha-ol-3,20-dione: Another intermediate in the androgen backdoor pathway.
5alpha-Pregnane-3alpha,11beta-diol-20-one: Plays a role in the 11-oxygenated steroid backdoor pathway.
Uniqueness
5alpha-Pregnan-11beta,17-diol-3,20-one is unique due to its specific role in bypassing the conventional testosterone pathway, providing an alternative route for DHT synthesis. This makes it a critical compound in understanding androgen metabolism and its related disorders .
Properties
Molecular Formula |
C21H32O4 |
|---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(5S,8S,9S,10S,11S,13S,14S,17S)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-18,24-25H,4-11H2,1-3H3/t13-,15-,16-,17-,18+,19-,20-,21+/m0/s1 |
InChI Key |
PSGMYFWTNUYMPH-SSEXRTCUSA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)O)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[b]thiophen-4-yl)-4-(benzo[b]thiophen-7-yl)piperazine](/img/structure/B13426659.png)

![(10R,13S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13426678.png)
![1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/structure/B13426679.png)
![tert-butyl N-[(2R,4S,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13426689.png)
![2-fluoro-N-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)phenyl]-3-(methylamino)benzamide](/img/structure/B13426690.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[1-[3-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-1-naphthyl]-2-naphthyl]-1-isopropyl-urea](/img/structure/B13426701.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)
![1-[2-[(2-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B13426722.png)





